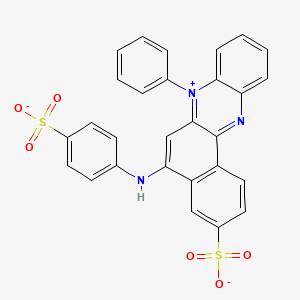

azocarmine G(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azocarmine G(1-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 7-phenyl-5-[(4-sulfophenyl)imino]-5,7-dihydrobenzo[a]phenazine-3-sulfonic acid. It is a conjugate base of an azocarmine G free acid.

Aplicaciones Científicas De Investigación

Wastewater Treatment : Azocarmine G is a focus in studies related to wastewater treatment. Gui Wan-wan (2012) investigated treating Azocarmine G dye wastewater using hydrolytic acidification-aerobic biological contact oxidation-Fenton oxidation processes. The treatment effectively reduced Chemical Oxygen Demand (COD) and chroma to meet local standards in Jiangsu Province and Shandong Province, China (Gui Wan-wan, 2012).

Removal of Anionic Dyes : A study by Constantin et al. (2013) demonstrated the removal of anionic dyes, including Azocarmine G, from aqueous solutions using pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres. This process showed potential for cleaning up dye-contaminated water sources (Constantin et al., 2013).

Photocatalytic Treatment : Research by Jian-Chao Jin and Yun Li (2010) explored the use of TiO2/UV-Fenton catalytic oxidation for treating Azocarmine G dye wastewater. Their results showed significant decolorization and COD removal rates under optimal conditions, suggesting this method's efficacy in dye wastewater treatment (Jian-Chao Jin & Yun Li, 2010).

Sensing Applications : A 2008 study by Dongyun Zheng et al. reported using azocarmine B (closely related to azocarmine G) for the noncovalent functionalization of multiwall-nanotubes in water. This method was utilized to create an electrochemical nitric oxide sensor, demonstrating the potential of azocarmine derivatives in sensor technology (Dongyun Zheng et al., 2008).

Analytical Chemistry : Li Zeng-kui (2012) developed a method using azocarmine B to enhance the resonance light scattering signal for the determination of gentamycin sulfate, showcasing its application in analytical chemistry (Li Zeng-kui, 2012).

Pharmacological Research : A study by Sakamoto et al. (2015) demonstrated the oxalate oxidase activity of a germin-like protein from azalea, which was expressed in tobacco cells. This activity, typically associated with germin, indicates potential pharmacological applications (Sakamoto et al., 2015).

Fuel Cell Research : In the field of energy, a 2012 study by Jen-Ming Yang and Hsien‐Chih Chiu explored using azocarmine G in the preparation and characterization of a polyvinyl alcohol/chitosan blended membrane for alkaline direct methanol fuel cells, signifying its role in advancing fuel cell technology (Jen-Ming Yang & Hsien‐Chih Chiu, 2012).

Propiedades

Nombre del producto |

azocarmine G(1-) |

|---|---|

Fórmula molecular |

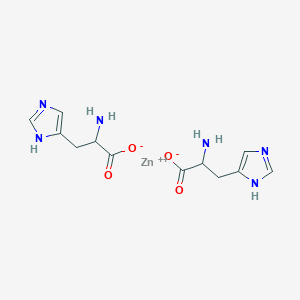

C28H18N3O6S2- |

Peso molecular |

556.6 g/mol |

Nombre IUPAC |

7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate |

InChI |

InChI=1S/C28H19N3O6S2/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19/h1-17H,(H2,32,33,34,35,36,37)/p-1 |

Clave InChI |

IBIWIZFYQXMEJP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)

![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)

![7-Chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine](/img/structure/B1229104.png)